REACTION_CXSMILES
|
[CH:1]([CH2:3][CH2:4][C:5]1[CH:9]([C:10]([CH3:12])=[CH2:11])[CH2:8][CH2:7][C:6]=1[CH3:13])=[O:2].CC(C)=[O:16].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[C:1]([CH2:3][CH2:4][C:5]1[CH:9]([C:10]([CH3:12])=[CH2:11])[CH2:8][CH2:7][C:6]=1[CH3:13])([OH:16])=[O:2] |f:1.2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(=O)CCC1=C(CCC1C(=C)C)C
|
Name
|
Jones reagent
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
ice sodium bicarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Ether extraction
|
Type
|
WASH
|
Details
|
washing neutral with sodium bicarbonate solution, saturated sodium chloride solution and water
|
Type
|
CUSTOM
|
Details
|
drying of the
|
Type
|
EXTRACTION
|
Details
|
extract with magnesium sulphate and removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielded 20 g (80%) of a weakly yellow oily crude product from which there
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCC1=C(CCC1C(=C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |